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Compound of Interest |

2-(5-Fluoropyridin-3-yl)-2-
Compound Name:
methylpropan-1-amine

CAS No.: 1537359-43-5

Cat. No.: B2374574

. J

Topic: 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-
amine in Drug Design[1]
Executive Summary

This application note details the strategic utility, synthesis, and incorporation of 2-(5-
fluoropyridin-3-yl)-2-methylpropan-1-amine (CAS: 1357353-33-3) in medicinal chemistry.[1]
This building block combines two powerful design elements: the Thorpe-Ingold (gem-dimethyl)
effect for conformational restriction and fluorine substitution for metabolic blocking.[1] It is
increasingly utilized in the development of next-generation kinase inhibitors (e.g., TRK, ALK,
ROS1) to target solvent-front mutations and improve blood-brain barrier (BBB) permeability.[1]

Strategic Designh Rationale
2.1 The Gem-Dimethyl Effect (Thorpe-Ingold)

The gem-dimethyl group adjacent to the pyridine ring introduces steric bulk that restricts the
rotation of the amine tail.[1]

e Mechanism: By limiting the number of rotatable bonds, the molecule is pre-organized into a
bioactive conformation. This reduces the entropic penalty (
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) upon binding to the kinase ATP pocket, theoretically improving affinity (
) by 10-100 fold compared to the des-methyl analog.

e Impact: Enhanced potency against difficult targets and improved selectivity by clashing with
non-conserved residues in off-target kinases.[1]

2.2 Fluorine-Mediated Metabolic Stability

The pyridine ring is a common metabolic "soft spot," susceptible to oxidation by CYP450
enzymes (particularly CYP3A4) at the electron-rich C-H positions.[1]

e Solution: Substitution with fluorine at the C5 position blocks this metabolic attack without
significantly adding steric bulk (Van der Waals radius of F

H).

» Electronic Effect: The electronegative fluorine reduces the basicity of the pyridine nitrogen
(lowering pKa), which can reduce hERG channel liability and improve membrane
permeability.

Chemical Properties & Specifications
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Property Value /| Description
Chemical Name 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
CAS Number 1357353-33-3
C
Molecular Formula H
FN
Molecular Weight 168.21 g/mol
Colorless to pale yellow oil (free base); White
Appearance _
solid (HCI salt)
pKa (Calculated) Pyridine N: ~2.8
N Soluble in DCM, MeOH, DMSO; Moderate water
Solubility .
solubility
Hygroscopic.[1][2][3] Store under N
Storage

at -20°C.

Synthesis Protocol

Since this specific building block is high-value, we provide a robust, scalable synthesis route
starting from commercially available 3-bromo-5-fluoropyridine.[1]

Reaction Scheme

+ Isobutyronitrile
LiHMDS, Pd(dba)2 Pd-Catalyzed
Alpha-Arylation

3-Bromo-5-fluoropyridine

Intermediate: Reduction Target Product:
2-(5-F-pyridin-3-yl)-2-methylpropanenitrile (LiAIH4 or Raney Ni) 2-(5-F-pyridin-3-yl)-2-methylpropan-1-amine

Click to download full resolution via product page

Figure 1: Synthetic workflow for the generation of the gem-dimethyl amine building block.
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Detailed Protocol
Step 1: Alpha-Arylation of Isobutyronitrile

e Reagents: 3-Bromo-5-fluoropyridine (1.0 eq), Isobutyronitrile (1.2 eq), LIHMDS (1.0 M in
THF, 1.3 eq), Pd(dba)

(2 mol%), Xantphos (3 mol%).

e Procedure:
o Charge an oven-dried flask with Pd(dba)

and Xantphos.[1] Purge with Argon.

o Add dry THF and stir for 10 min to pre-form the catalyst complex.

o Add 3-bromo-5-fluoropyridine and isobutyronitrile.[1]

o Dropwise add LIHMDS at room temperature (mild exotherm).

o Heat to 70°C for 4—6 hours. Monitor by LCMS for conversion to nitrile intermediate (M+H

165).

o Workup: Quench with sat. NH

Cl, extract with EtOAc, dry over Na
SO

.[4] Purify via flash chromatography (Hex/EtOAc).
Step 2: Nitrile Reduction
» Reagents: Nitrile intermediate (1.0 eq), LiAIH

(2.0 eq) or Raney Nickel/H
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e Procedure (LIAIH

method):

o Dissolve intermediate in anhydrous THF at 0°C.
o Slowly add LiAIH

(pellets or solution).

o Allow to warm to RT and stir for 2 hours.
o Quench (Fieser method): Cool to 0°C. Add water (

mL), then 15% NaOH (
mL), then water (
mL). Filter the white precipitate.[3]

o Concentrate filtrate to obtain the amine oil.

o Optional: Convert to HCI salt using 4M HCI in Dioxane for long-term storage.[1]

Application in Kinase Inhibitor Synthesis

This amine is typically used as a nucleophile to install the "tail" region of a kinase inhibitor,
often reacting with a chloropyrimidine or chlorotriazine core.

Protocol: S

Ar Coupling to Heterocyclic Core

Context: The gem-dimethyl group creates steric hindrance.[1] Standard conditions for primary
amines (e.g., DIPEA/DMF at 80°C) may be too slow.

Optimized Conditions:

¢ Solvent: NMP or DMSO (Polar aprotic is essential).
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e Base: KF (Potassium Fluoride) or Cs

CO

e Temperature: 100-120°C.
Step-by-Step:

» Dissolve the chloro-heterocycle scaffold (e.g., 2,4-dichloropyrimidine derivative) in NMP (0.2
M).[1]

e Add 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine (1.1 eq).[1]
e AddCs

CO
(2.5 eq).

e Heat to 110°C for 12 hours.

o Expert Note: If conversion stalls, add a catalytic amount of Kl (potassium iodide) to
facilitate the Halogen Exchange (Finkelstein-like) reaction in situ.

« |solation: Dilute with water, extract with EtOAc. The product often requires Reverse Phase
HPLC due to the polarity of the pyridine tail.

Case Study: Design of a Next-Gen TRK Inhibitor

Objective: Improve the potency of a standard benzylamine-based inhibitor (Compound A)
against the TRKA G595R solvent-front mutation.

Design Logic:
e Compound A (Baseline): Uses a simple 3-fluorobenzylamine tail.[1]

o Issue: High rotatable bond count leads to entropy loss upon binding. Metabolic oxidation
observed at the benzylic position.
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e Compound B (Optimized): Incorporates 2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine.
[1]

o Gem-dimethyl: Locks the amine into a gauche conformation, perfectly positioning the NH
for hydrogen bonding with the hinge region or Asp residue.

o 5-F-Pyridine: The nitrogen accepts a hydrogen bond from water networks in the solvent
front, while the fluorine protects the ring from metabolism.[1]

Results (Hypothetical Data based on Class Trends):

TRKA G595R Liver

TRKAWTIC )
Compound Tail Structure IC Microsome t
(M) _
(nM) (min)
Comp A 3-F-Benzylamine 4.5 120 15
5-F-Pyridine-
Comp B _ 0.8 12 >60
Gem-Dimethyl

Quality Control & Validation

NMR Validation Criteria:
e HNMR (DMSO-d
):
o Gem-dimethyl singlet:
~1.3-1.4 ppm (6H).[1]
o Methylene (-CH
-NH
):

~2.8 ppm (2H).[1]
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o Pyridine aromatic protons: Distinct pattern for 3,5-substitution (
~8.3-8.5 ppm).[1]
e FNMR:
o Single peak at
~-125 to -130 ppm (decoupled).[1]
Purity Check:

e LCMS: Run using high pH buffer (Ammonium Bicarbonate) to ensure the amine retains well.
Low pH (Formic acid) may cause the pyridine to elute in the void volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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